molecular formula C17H11ClF3N3O3 B2437172 Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 339106-16-0

Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No.: B2437172
CAS No.: 339106-16-0
M. Wt: 397.74
InChI Key: FYRBUJJFSPMRCN-UHFFFAOYSA-N
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Description

Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a trifluoromethyl group, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the rings.

Scientific Research Applications

Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through

Properties

IUPAC Name

methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O3/c1-27-16(26)12-8-24(15(25)11-5-3-2-4-10(11)12)23-14-13(18)6-9(7-22-14)17(19,20)21/h2-8H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRBUJJFSPMRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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